![molecular formula C14H12O2 B14335255 1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione CAS No. 106261-76-1](/img/structure/B14335255.png)
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione
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Overview
Description
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione is a chemical compound that features a fused cyclobutene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione can be synthesized through a visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the visible-light-mediated [2+2] cycloaddition reaction offers a promising approach for scalable synthesis due to its efficiency and eco-friendly nature .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted cyclobutene derivatives.
Scientific Research Applications
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethene: Undergoes photosubstitution to give photolabile 1,1-diphenyl-1,3-diene derivatives.
2-Chloro-1,4-naphthoquinone: Undergoes photochemical 2+2 addition to alkenes, forming similar cyclobutane adducts.
Uniqueness
1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione is unique due to its high chemical reactivity and the ability to undergo diverse transformations, including ring-opening and ring-expansion reactions. This versatility makes it a valuable compound in the synthesis of complex organic molecules and the development of bioactive compounds .
Properties
CAS No. |
106261-76-1 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2,2-dimethyl-1H-cyclobuta[b]naphthalene-3,8-dione |
InChI |
InChI=1S/C14H12O2/c1-14(2)7-10-11(14)13(16)9-6-4-3-5-8(9)12(10)15/h3-6H,7H2,1-2H3 |
InChI Key |
IGZRZTZUBVKPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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